N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride
Description
N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride is a tertiary amine salt featuring a 4-pyridyl substituent, a methyl group at the ethyl chain, and a methyl group at the amine nitrogen. Its molecular formula is C₉H₁₅N₂·2HCl, with an approximate molecular weight of 223.92 g/mol. The dihydrochloride salt enhances solubility, making it suitable for pharmaceutical or biochemical applications.
Properties
Molecular Formula |
C9H16Cl2N2 |
|---|---|
Molecular Weight |
223.14 g/mol |
IUPAC Name |
N-methyl-1-pyridin-4-ylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C9H14N2.2ClH/c1-8(10-2)7-9-3-5-11-6-4-9;;/h3-6,8,10H,7H2,1-2H3;2*1H |
InChI Key |
GNHJKDNATBRYKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=NC=C1)NC.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkyl halides, catalysts such as palladium on carbon.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry
N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride serves as a crucial building block in organic synthesis. Its versatility allows it to be used as a reagent in various chemical reactions, including:
- Oxidation : Can be oxidized to form N-oxide derivatives.
- Reduction : Capable of being reduced to produce amine derivatives.
- Substitution : Engages in substitution reactions with halogens or alkyl groups.
Biology
In biological research, this compound is utilized to study the interactions of pyridine-containing compounds with biological systems. It acts as a probe in biochemical assays and is instrumental in exploring metabolic pathways involving histamine receptors.
Medicine
The compound is under investigation for its therapeutic effects in treating neurological disorders. Its mechanism involves interaction with histamine H1 and H3 receptors, influencing signaling pathways related to vasodilation and neuroprotection.
N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride exhibits diverse biological activities:
Antimicrobial Activity
Research shows that pyridine derivatives possess significant antimicrobial properties. The compound has demonstrated antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 17 |
Anticancer Activity
The anticancer potential has been evaluated through in vitro studies, particularly against breast cancer cell lines. Notably, it has shown cytotoxic effects at low concentrations.
- Case Study : In one study, the compound exhibited an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, indicating strong cytotoxicity while sparing normal cells.
Neuroprotective Effects
The compound's neuroprotective properties are attributed to its ability to inhibit neuronal nitric oxide synthase (nNOS), potentially reducing neuroinflammation and protecting neuronal cells from oxidative stress.
Mechanism of Action
The mechanism of action of N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets histamine receptors, particularly H1 and H3 receptors, in the central nervous system.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs include pyridyl-containing amines, ammonium salts, and nitrosamines. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Research Findings
Pyridyl Position and Bioactivity: The 4-pyridyl group in the target compound distinguishes it from nicotine (3-pyridyl), which is critical for receptor specificity. Nicotine’s 3-pyridyl moiety is essential for binding to nicotinic receptors, while 4-pyridyl derivatives may exhibit divergent interactions . Nitrosamines like NNK (3-pyridyl) demonstrate that pyridyl positioning influences metabolic activation pathways and carcinogenicity .
Dihydrochloride salts (e.g., in benzimidazole derivatives) improve solubility and stability, a feature shared with the target compound .
Toxicity Considerations: Nitrosamines (e.g., NNK) highlight the risks of nitroso groups, which are absent in the target compound.
Biological Activity
N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant case studies and research findings.
Antimicrobial Activity
Research indicates that compounds with pyridine structures often exhibit significant antimicrobial properties. For instance, derivatives of pyridine have been shown to possess antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. In a comparative study, compounds similar to N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride were tested against these bacteria, revealing moderate inhibition zones of 15 mm for E. coli and 17 mm for S. aureus .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride | E. coli | 15 |
| S. aureus | 17 |
Anticancer Activity
The anticancer potential of N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride has been evaluated in various studies. It has shown promising results in inhibiting the proliferation of cancer cell lines, particularly in breast cancer models. For example, similar compounds have demonstrated IC values in the nanomolar range against the MDA-MB-231 triple-negative breast cancer cell line, indicating strong cytotoxic effects .
Case Study: In Vitro Cytotoxicity
In one study, the compound was tested against several cancer cell lines, revealing a significant reduction in cell viability at concentrations as low as 0.126 μM. This suggests that modifications to the pyridine structure can enhance its anticancer efficacy while minimizing toxicity to normal cells .
Neuroprotective Effects
The neuroprotective properties of N-Methyl(1-methyl-2-(4-pyridyl)ethyl)amine dihydrochloride are particularly noteworthy. Compounds with similar structures have been investigated for their ability to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. The selective inhibition of nNOS can potentially reduce neuroinflammation and protect neuronal cells from oxidative stress .
Table 2: Neuroprotective Activity of Related Compounds
| Compound | Mechanism of Action | Effectiveness |
|---|---|---|
| Similar Pyridine Derivatives | nNOS Inhibition | High Potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
